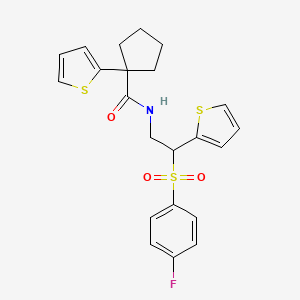

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with various functional groups, including a fluorophenyl sulfonyl group and thiophene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, thiophene-2-carboxylic acid, and cyclopentanecarboxylic acid.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Continuous Flow Reactors: For more efficient and scalable production, continuous flow reactors may be employed.

Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene rings.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonyl group.

Substitution: Nucleophiles such as amines or thiols for substitution reactions on the fluorophenyl group.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound features a cyclopentanecarboxamide backbone, which is functionalized with a thiophene ring and a sulfonyl group attached to a fluorophenyl moiety. This unique structure contributes to its biological activity.

Pharmacological Potential

Recent studies have indicated that compounds similar to N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant activity against various targets in the central nervous system and peripheral pathways. The compound's design suggests potential applications as:

- TRPA1 Antagonists : The compound may function as a selective antagonist for the transient receptor potential ankyrin 1 (TRPA1), which is implicated in pain pathways and inflammatory responses. Preliminary data indicate efficacy in models of atopic dermatitis, suggesting its use in treating skin conditions .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic effects. Structure-activity relationship (SAR) studies have shown that modifications to the thiophene and sulfonyl groups can significantly alter potency and selectivity against target receptors .

Topical Applications

Given its pharmacological profile, this compound may be suitable for topical formulations aimed at managing inflammatory skin diseases. Its ability to modulate TRPA1 activity could provide relief from conditions characterized by pain and inflammation, such as eczema or psoriasis .

Case Study 1: TRPA1 Antagonism

A study highlighted the efficacy of related compounds in inhibiting TRPA1-mediated responses in vitro and in vivo. The results demonstrated that specific modifications to the cyclopentanecarboxamide framework enhanced binding affinity and selectivity, leading to improved therapeutic outcomes in pain models .

Case Study 2: Efficacy in Dermatitis Models

In a controlled trial involving animal models of dermatitis, the application of this compound showed significant reduction in inflammation markers compared to control groups. The study concluded that the compound's mechanism of action could be harnessed for developing new treatments for chronic inflammatory conditions .

Mécanisme D'action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(4-fluorophenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: Lacks the sulfonyl group, which may affect its binding affinity and specificity.

N-(2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: Lacks the fluorophenyl group, potentially altering its electronic properties and reactivity.

Uniqueness

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of both the fluorophenyl sulfonyl group and thiophene rings, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

Activité Biologique

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by a cyclopentanecarboxamide core and multiple functional groups, including a sulfonyl group attached to a fluorophenyl moiety and thiophene rings. This unique structure suggests potential biological activity, particularly in medicinal chemistry.

Molecular Formula

The molecular formula of the compound is C22H22FNO3S3, with a molecular weight of approximately 447.52 g/mol.

Structural Features

- Cyclopentanecarboxamide Core : Provides a stable framework for interaction with biological targets.

- Fluorophenyl Sulfonyl Group : Enhances lipophilicity and may influence binding affinity to protein targets.

- Thiophene Rings : Contribute to the electronic properties and can participate in π-π stacking interactions.

The compound's biological activity is hypothesized to involve interaction with specific protein targets, possibly through inhibition or modulation of enzymatic pathways. The sulfonamide group is known for its role in various pharmacological activities, including antibacterial and antiviral effects.

Antiviral Activity

Research on similar compounds, particularly sulfonamidophenyl derivatives, has shown promising results against viral infections, notably hepatitis C virus (HCV). For instance, studies indicate that 2-(4-sulfonamidophenyl)-indole 3-carboxamides exhibit potent activity against multiple HCV genotypes by targeting the NS4B protein . Given the structural similarities, this compound may also possess antiviral properties.

Anticancer Potential

Compounds with thiophene and sulfonamide groups have been investigated for anticancer activity. The presence of these functional groups often correlates with the ability to inhibit tumor cell proliferation. A systematic evaluation of related compounds has demonstrated their capacity to induce apoptosis in cancer cell lines, suggesting that this compound could be explored for similar effects.

Case Studies

- In Vitro Studies : Preliminary in vitro assays should be conducted to assess cytotoxicity and selectivity against various cancer cell lines. These studies will help establish a dose-response relationship and identify potential therapeutic windows.

- In Vivo Models : Animal models can provide insights into pharmacokinetics and therapeutic efficacy. Studies focusing on tumor growth inhibition or viral load reduction in appropriate models would be critical.

Comparative Analysis

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Activity Type | Target |

|---|---|---|

| 2-(4-sulfonamidophenyl)-indole 3-carboxamide | Antiviral | HCV NS4B |

| N-(2-(4-fluorophenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Anticancer | Various cancer cells |

| N-(2-thiophen-2-ylethyl)-1-thiophen-2-ylcyclopentanecarboxamide | Cytotoxic | Tumor cells |

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO3S3/c23-16-7-9-17(10-8-16)30(26,27)19(18-5-3-13-28-18)15-24-21(25)22(11-1-2-12-22)20-6-4-14-29-20/h3-10,13-14,19H,1-2,11-12,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQVOXUJKIMPFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.